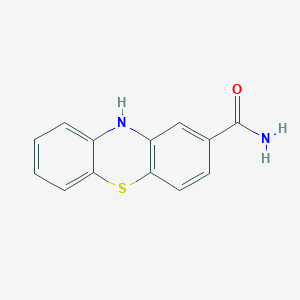

10H-phenothiazine-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10N2OS |

|---|---|

Molecular Weight |

242.3 g/mol |

IUPAC Name |

10H-phenothiazine-2-carboxamide |

InChI |

InChI=1S/C13H10N2OS/c14-13(16)8-5-6-12-10(7-8)15-9-3-1-2-4-11(9)17-12/h1-7,15H,(H2,14,16) |

InChI Key |

KETFITVSYVFHLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 10h Phenothiazine 2 Carboxamide

Established Synthetic Routes to 10H-Phenothiazine-2-carboxamide Core Scaffold

The construction of the tricyclic phenothiazine (B1677639) system can be achieved through various synthetic methodologies, ranging from classical multi-step procedures to more modern, efficient one-pot and metal-catalyzed reactions.

Multi-Step Synthesis Approaches

Traditional syntheses of 2-substituted phenothiazines often involve multi-step sequences. A notable historical method is the Smiles rearrangement. google.comresearchgate.net This process typically begins with a 2-acylamino-4-substituted-2',4-dinitrodiphenylsulfide, which undergoes the rearrangement, followed by cyclization to form the phenothiazine ring, and subsequent hydrolysis to yield the final product. google.com However, this route can be complex, sometimes yielding a nitro-substituted phenothiazine that requires additional reduction and deamination steps to remove the nitro group. google.com

Another established multi-step approach involves the reaction of 2-nitrochlorobenzene with the zinc salt of a 2-amino-4-substituted-benzenethiol. google.com This initial step, often carried out in the presence of a base like sodium hydroxide, yields a 2-acylamido-4-substituted-2'-nitrodiphenylsulfide intermediate. This intermediate is then cyclized by refluxing in the presence of a basic condensing agent (e.g., potassium carbonate) and a suitable solvent such as N,N-dimethylformamide to produce the 2-substituted phenothiazine. google.com

A general overview of a multi-step synthesis for a substituted phenothiazine is presented below:

| Step | Reactants | Conditions | Product |

| 1 | 2-nitrochlorobenzene, Zinc salt of 2-amino-4-substituted-benzenethiol | Basic reagent (e.g., NaOH) | 2-Acylamido-4-substituted-2'-nitrodiphenylsulfide |

| 2 | 2-Acylamido-4-substituted-2'-nitrodiphenylsulfide | Basic condensing agent (e.g., K2CO3), Reflux | 2-Substituted phenothiazine |

One-Pot Reaction Strategies

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot reactions. While specific one-pot syntheses for this compound are not extensively documented in the provided results, related methodologies for derivatization exist. For instance, an electrochemical "one-pot" two-step procedure has been described for the N-alkylation of phenothiazine. epa.gov This method first generates the amide anion of the heterocyclic molecule via electrolysis in a cell with a sacrificial magnesium anode, followed by the addition of an alkylating agent to yield the N-substituted product. epa.gov Such strategies highlight a trend towards more streamlined synthetic processes in phenothiazine chemistry.

Iron-Catalyzed Cross-Coupling Methods for Phenothiazine Formation

The use of iron as a catalyst has gained significant traction due to its low cost, abundance, and low toxicity, presenting a sustainable alternative to precious metal catalysts. nih.govbohrium.com Iron-catalyzed cross-coupling reactions have been effectively applied to the formation of C-N and C-C bonds, which are crucial for constructing the phenothiazine scaffold.

Iron-catalyzed oxidative C-N coupling represents a direct and atom-economical method for creating N-arylated phenothiazines. nih.gov This reaction can proceed via a phenothiazine radical intermediate, which is formed through a single electron transfer (SET) to an iron(III) species. nih.gov Similarly, iron-catalyzed cross-dehydrogenative coupling (CDC) enables the direct formation of carbon-carbon bonds from two C-H bonds, avoiding the need for pre-functionalized substrates and thus reducing waste. mdpi.com These methods are versatile and have been successfully used in the synthesis of complex molecules. mdpi.com

Derivatization Strategies for this compound and its Analogues

Once the core this compound structure is formed, it can be further modified to fine-tune its physicochemical and biological properties. Derivatization commonly targets the nitrogen atom of the phenothiazine ring and various positions on the aromatic rings.

N-Alkylation and Acylation of the Phenothiazine Nitrogen

The nitrogen atom at the 10-position of the phenothiazine ring is a primary site for functionalization.

N-Acylation: A common strategy for derivatization begins with N-acylation. Phenothiazine can be reacted with acyl chlorides, such as chloroacetyl chloride or chloropropionyl chloride, in the presence of a base like triethylamine (B128534) (TEA) in a solvent like tetrahydrofuran (B95107) (THF). nih.gov This yields an intermediate N-acylphenothiazine (a 10-acyl chloride), which can then be further reacted with various amines to produce a diverse library of phenothiazine-10-carboxamides. nih.gov

N-Alkylation: Direct N-alkylation can also be achieved. An electrochemical method provides a novel route for the N-alkylation of phenothiazine and its derivatives using alkyl halides. epa.gov The substitution at the N-10 position is critical, as it has been shown to significantly influence the compound's properties. For example, some studies have reported that the absence of a substitution at the N-10 position is crucial for potent antioxidant activity, with methylation at this position rendering the compound less active. nih.gov Conversely, other N-substituted phenothiazines have been identified as highly potent antioxidants. nih.gov

| Derivatization Type | Reagents | General Product |

| N-Acylation | Phenothiazine, Acyl Chloride (e.g., Chloroacetyl chloride), Triethylamine | 10-Acylphenothiazine intermediate |

| N-Alkylation | Phenothiazine, Alkyl Halide | 10-Alkylphenothiazine |

Substitutions on the Phenothiazine Ring System

Modifications to the aromatic rings of the phenothiazine scaffold are crucial for modulating activity. ontosight.ai The nature and position of substituents can significantly impact the biological and electronic properties of the resulting molecule. nih.govacs.org

Alkylation: Alkyl groups can be introduced onto the phenothiazine rings using a Friedel-Crafts-type reaction. For instance, reacting phenothiazine with an alkyl halide (e.g., t-butyl chloride) in the presence of a Lewis acid catalyst like anhydrous aluminum chloride can introduce alkyl radicals. google.com The position of substitution (e.g., 2-, 3-, 7-, or 8-position) and the degree of alkylation depend on the reaction conditions and the stoichiometry of the reactants. google.com

Molecular Hybridization Approaches with the this compound Scaffold

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single, new hybrid molecule. This approach aims to create compounds with enhanced affinity, better efficacy, or a more desirable pharmacological profile, potentially by interacting with multiple biological targets. dntb.gov.uascinapse.io The 10H-phenothiazine core is a privileged scaffold in this regard, known for its wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. nih.gov The amide function is a crucial structural unit that can facilitate interactions with biological targets like proteins through hydrogen bonding. researchgate.net

The this compound structure serves as a versatile platform for creating novel molecular hybrids. The reactivity of the phenothiazine nitrogen (at the 10-position) and the potential for substitution on the aromatic rings and the carboxamide group allow for extensive chemical modification.

Key hybridization strategies involving the phenothiazine scaffold that are applicable to the 2-carboxamide (B11827560) derivative include:

Linkage with other heterocyclic systems: Researchers have successfully hybridized the phenothiazine core with other biologically active heterocycles like 1,2,3-triazoles and indolizines to develop new agents. nih.gov For instance, a molecular hybridization approach using phenothiazine and dithiocarbamate (B8719985) scaffolds has been explored in the design of new anticancer agents. nih.gov

Formation of complex side chains: The carboxamide group at the 2-position can be derivatized with various alkyl or aryl amines, or even more complex moieties, to modulate the molecule's physicochemical properties and biological activity. An example of a complex hybrid is this compound, N-((1S)-1-((((3S)-2-(acetyloxy)tetrahydro-3-furanyl)amino)carbonyl)-3-methylbutyl)-, which incorporates amino acid and sugar-like fragments. nih.gov

N-Acylation and N-Alkylation: While N-acylation of the phenothiazine ring has been reported not to produce remarkable antimitotic activity in some series, N-alkylation has shown to be crucial for the growth inhibitory activity of certain phenothiazine-piperazine hybrids against cancer cells. nih.gov

These hybridization approaches underscore the chemical tractability of the phenothiazine-2-carboxamide core, enabling the generation of diverse chemical libraries for screening against various therapeutic targets.

Advanced Chemical Characterization Techniques in this compound Research

The structural elucidation and confirmation of purity for newly synthesized this compound derivatives rely heavily on a suite of advanced chemical characterization techniques. Spectroscopic methods are particularly crucial in this regard.

Spectroscopic Analysis

Spectroscopic analysis provides detailed information about the molecular structure, functional groups, and electronic properties of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of phenothiazine derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule. nih.gov

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals. The aromatic protons on the phenothiazine rings typically appear in the downfield region, generally between 6.5 and 8.0 ppm. rsc.org The specific splitting patterns (doublets, triplets, multiplets) are dictated by the substitution pattern on the rings. The proton of the N-H group of the phenothiazine core would appear as a broad singlet, often around 8.0 ppm, while the protons of the primary amide (-CONH₂) would also give rise to distinct, typically broad signals. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on all non-equivalent carbon atoms. The aromatic carbons of the phenothiazine skeleton resonate in the approximate range of 115 to 145 ppm. rsc.org The carbonyl carbon (C=O) of the carboxamide group is particularly diagnostic, appearing significantly downfield, typically in the range of 165-175 ppm.

Table 1: Predicted Characteristic NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Aromatic C-H | 6.5 - 8.0 | Complex multiplet patterns |

| Phenothiazine N-H | ~8.0 (broad) | Position can be solvent dependent | |

| Amide -NH₂ | Variable (broad) | Two distinct signals possible | |

| ¹³C | Aromatic C | 115 - 145 | Multiple signals expected |

| Carbonyl C=O | 165 - 175 | Diagnostic for the amide group |

Note: Predicted values are based on typical ranges for phenothiazine and carboxamide functional groups found in the literature. nih.govrsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. sphinxsai.com For this compound, the IR spectrum would display several characteristic absorption bands.

The key diagnostic peaks include:

N-H Stretching: A sharp peak for the secondary amine (N-H) in the phenothiazine ring, typically appearing around 3300-3400 cm⁻¹. The primary amide (-NH₂) will show two bands in this region, corresponding to symmetric and asymmetric stretching.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the amide, typically found in the region of 1650-1690 cm⁻¹. This is a highly characteristic peak.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches (if present in a derivative) appear below 3000 cm⁻¹. libretexts.org

C-N Stretching: This vibration for the amide and the thiazine (B8601807) ring occurs in the 1200-1400 cm⁻¹ range.

Aromatic C=C Bending: Out-of-plane (OOP) bending vibrations for the substituted benzene (B151609) rings appear in the fingerprint region (650-900 cm⁻¹), providing clues about the substitution pattern.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3400 - 3100 (two bands) | Medium |

| Phenothiazine N-H | Stretch | ~3350 | Medium, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Carbonyl C=O | Stretch | 1690 - 1650 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| C-N | Stretch | 1400 - 1200 | Medium |

Note: Frequencies are approximate and based on data for related structures and general functional group correlations. sphinxsai.comlibretexts.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. researchgate.net For this compound (C₁₃H₁₀N₂OS), the expected monoisotopic mass is approximately 242.05 g/mol .

In an electron ionization (EI) mass spectrum, one would expect to see a prominent molecular ion peak (M⁺) at m/z ≈ 242. Subsequent fragmentation could involve the loss of the carboxamide group or cleavage of the phenothiazine ring, leading to characteristic fragment ions. rsc.org Electrospray ionization (ESI), a softer ionization technique, would typically show the protonated molecule [M+H]⁺ at m/z ≈ 243. nih.govsphinxsai.com

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The phenothiazine system is a chromophore, and its UV-Vis spectrum is characterized by distinct absorption bands. nih.gov Typically, phenothiazines exhibit two main absorption bands corresponding to π-π* transitions within the conjugated aromatic system. nih.gov

For the parent 10H-phenothiazine, absorption maxima are observed around 252 nm and 316 nm. nih.gov The introduction of a carboxamide group at the 2-position, which acts as an electron-withdrawing group, can cause a shift in these absorption bands (either a bathochromic, red shift, or a hypsochromic, blue shift) depending on its interaction with the phenothiazine's electronic system. The spectrum is also sensitive to the solvent used. researchgate.net Studying the UV-Vis properties is essential for applications in materials science, such as in the development of dyes or electronic materials. researchgate.net

X-ray Crystallography for Structural Elucidation

The fundamental framework of phenothiazine consists of a tricyclic system where two benzene rings are fused to a central 1,4-thiazine ring. A notable feature of the phenothiazine nucleus is its non-planar "butterfly" conformation. mdpi.org This folding occurs along the axis connecting the sulfur and nitrogen atoms of the central ring. The degree of this folding, often described by the dihedral angle between the two benzene rings, is a key structural parameter that can be influenced by the nature and position of substituents on the phenothiazine core.

Studies on various functionalized phenothiazines have provided a range of these dihedral angles. For instance, in some alkynylated phenothiazine derivatives, dihedral angles of 141.9° and 140.0° have been observed. mdpi.org In other substituted phenothiazines, this angle can vary, with one study reporting a dihedral angle of 23.13 (3)° between the outer rings of a functionalized phenothiazine. acs.org Another investigation on N-phosphorylated phenothiazine found a bending angle in the phenothiazine core of 126.87°. nih.gov These variations highlight the conformational flexibility of the phenothiazine scaffold.

Below are tables summarizing representative crystallographic data for some phenothiazine derivatives, which can serve as a reference for the anticipated structural parameters of this compound.

Table 1: Representative Dihedral Angles in Phenothiazine Derivatives

| Compound/Derivative Type | Dihedral Angle Between Benzene Rings | Reference |

| Alkynylated Phenothiazine | 141.9° / 140.0° | mdpi.org |

| Functionalized Phenothiazine | 23.13 (3)° | acs.org |

| N-Phosphorylated Phenothiazine | 126.87° (bending angle) | nih.gov |

Table 2: General Crystallographic Data for a Phenothiazine Derivative

| Parameter | Value | Reference |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/n | mdpi.com |

It is important to note that the precise bond lengths, bond angles, and crystal structure of this compound can only be definitively determined through a dedicated single-crystal X-ray diffraction study of the compound itself. The data from related structures provide a valuable framework for understanding its likely conformation but cannot replace experimental determination.

Computational Chemistry and in Silico Investigations of 10h Phenothiazine 2 Carboxamide

Quantum Chemical Studies of 10H-Phenothiazine-2-carboxamide

Quantum chemical methods are instrumental in elucidating the electronic characteristics of molecules. These studies can predict molecular geometry, orbital energies, and reactivity, offering a foundational understanding of a compound's behavior at the atomic level.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. aimspress.com For phenothiazine (B1677639) compounds, the HOMO is typically localized on the electron-rich phenothiazine ring system, while the LUMO distribution can vary depending on the substituents. sphinxsai.com In this compound, the carboxamide group at the 2-position would influence the energies and distributions of these frontier orbitals.

A hypothetical HOMO-LUMO analysis for this compound might yield the following conceptual data:

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: This table is illustrative and not based on experimental or calculated data for the specific compound.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). aimspress.com In phenothiazine derivatives, the nitrogen and sulfur heteroatoms, as well as the aromatic rings, typically exhibit negative potential, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the amine group and any electron-withdrawing substituents would show positive potential. For this compound, the MEP surface would highlight the electronegative oxygen and nitrogen atoms of the carboxamide group as potential sites for hydrogen bonding and other intermolecular interactions. tandfonline.com

Fukui Function and Reactivity Descriptors

The Fukui function is a concept derived from DFT that helps to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density upon the addition or removal of an electron, one can identify specific atoms that are most likely to participate in chemical reactions. Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can also be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Electron Localization and Orbital Localization Analysis

Electron Localization Function (ELF) and related analyses provide insights into the nature of chemical bonding within a molecule. These methods can distinguish between covalent bonds, lone pairs, and core electrons, offering a detailed picture of the electron distribution. For this compound, such an analysis would characterize the bonding within the tricyclic phenothiazine core and the attached carboxamide group, further elucidating the electronic structure.

Molecular Modeling and Docking Studies of this compound Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. tandfonline.comnih.gov

Docking studies on phenothiazine derivatives have been performed to explore their potential as inhibitors for various enzymes. nih.gov For this compound, a hypothetical docking study against a relevant protein target would involve placing the molecule into the protein's binding site and evaluating the binding affinity based on scoring functions. The results would reveal potential binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.

A conceptual summary of a docking study for this compound could be presented as follows:

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example Kinase | -8.5 | TYR 23, LEU 88, LYS 45 |

| Example Protease | -7.9 | ASP 102, HIS 57, SER 195 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Ligand-Protein Interaction Profiling

In silico target screening and molecular docking are powerful methods for identifying potential biological targets of a compound and elucidating the specific interactions that govern its binding affinity. Studies on phenothiazine derivatives have utilized these techniques to predict and analyze their interactions with various proteins.

One area of significant investigation has been the interaction of phenothiazine derivatives with cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). bilkent.edu.trnih.gov These enzymes are critical for neurotransmission, and their inhibition is a key strategy in the treatment of Alzheimer's disease and other neurological disorders. In silico screening of a library of phenothiazine-10-carboxamides identified cholinesterases as common potential targets. bilkent.edu.trnih.gov

Subsequent molecular docking studies provided a more detailed view of these interactions. For example, highly cytotoxic phenothiazine derivatives were docked into the active site of the AChE protein. The results showed that these compounds engaged in amino acid interactions similar to those of known cholinesterase inhibitors like Huprin W. bilkent.edu.tr This profiling helps to explain the observed biological activity and provides a structural basis for designing derivatives with enhanced potency and selectivity. Phenothiazines are also known to modulate the activity of various neurotransmitter systems, including dopaminergic and cholinergic signaling. bilkent.edu.trnih.gov

| Target Protein | Interacting Compounds | Key Findings |

| Acetylcholinesterase (AChE) | Phenothiazine-10-carboxamide (B14158894) derivatives | Identified as a common target via in silico screening. Docking studies revealed interactions with active site amino acids similar to known inhibitors. bilkent.edu.trnih.gov |

| Butyrylcholinesterase (BChE) | Phenothiazine-10-carboxamide derivatives | Identified as a common potential target for this class of compounds through in silico screening methods. bilkent.edu.tr |

Binding Energy Calculations and Inhibition Constant Predictions

Beyond identifying potential targets, computational methods can quantify the strength of the ligand-protein interaction. Binding energy calculations, derived from molecular docking simulations, provide an estimate of the binding affinity between a compound and its target protein. A lower (more negative) binding energy generally suggests a more stable and favorable interaction.

These calculated energies are often used to predict the inhibition constant (Ki), a measure of a compound's potency as an enzyme inhibitor. The Ki value is crucial for forecasting potential drug-drug interactions. A common strategy involves using the ratio of the inhibitor's concentration in the body, [I], to its inhibition constant, Ki. researchgate.net This [I]/Ki ratio helps predict the clinical significance of an enzyme inhibition event. researchgate.net

Different thresholds for the [I]/Ki ratio are used to classify the risk of clinically significant interactions:

[I]/Ki < 0.1: Low risk of interaction.

[I]/Ki 0.1 - 1.0: Moderate risk of interaction.

[I]/Ki > 1.0: High risk of interaction. researchgate.net

While specific binding energy values for this compound are not publicly detailed in broad literature, studies on related derivatives use docking "fitness scores" to rank compounds. bilkent.edu.tr For instance, in a study of phenothiazine derivatives targeting a specific protein, compounds with a piperazinic moiety and a chlorine atom at the 2-position of the phenothiazine ring demonstrated higher fitness scores, indicating more favorable binding. bilkent.edu.tr These computational predictions are vital for prioritizing compounds for further experimental testing. researchgate.net

| Parameter | Description | Significance in Computational Studies |

| Binding Energy | The calculated energy released upon the formation of a ligand-protein complex. Lower values indicate higher affinity. | Used to rank and prioritize potential drug candidates based on their predicted affinity for a biological target. |

| Inhibition Constant (Ki) | A measure of the potency of an inhibitor. It represents the concentration of inhibitor required to produce 50% inhibition. | Predicted from binding energies to forecast a compound's inhibitory power before synthesis and experimental testing. |

| [I]/Ki Ratio | The ratio of the in vivo concentration of the inhibitor to its inhibition constant. | A key metric used to predict the likelihood and potential severity of clinical drug-drug interactions. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of cheminformatics, aiming to build mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. ubbcluj.ro These models are then used to predict the activity of new, untested compounds and to guide the design of molecules with improved properties.

Several QSAR studies have been conducted on phenothiazine derivatives to model their activity in various therapeutic areas.

Antitubercular Activity: A 2D-QSAR study was performed on a series of phenothiazine derivatives to analyze their potential as antitubercular agents that inhibit the essential respiratory enzyme NDH-2 in Mycobacterium tuberculosis. researchgate.net Using partial least square regression, statistically significant models were generated. The best models showed high correlation coefficients (r² > 0.94) and cross-validated correlation coefficients (q² > 0.83), indicating strong predictive power. researchgate.net The study identified that physicochemical descriptors such as the logarithm of the octanol/water partition coefficient (slogp) and electrotopological state (E-state) indices like the SaaCHE-index significantly contribute to the antitubercular activity. researchgate.net

Antidepressant Activity: In another study, QSAR models were developed for novel phenothiazine derivatives to predict their antidepressant activity. ijcmas.com The activity was measured by the "immobility time" in a forced swim test on rats. Using multiple linear regression analysis, the models correlated the physicochemical properties of the compounds with their observed biological effects, identifying key structural features associated with significant antidepressant activity. ijcmas.com

Anticancer Activity: Structure-activity relationships have also been explored for phenothiazine derivatives in the context of cancer. An analysis of phenothiazine-10-carboxamides against liver cancer cell lines revealed that the cytotoxic effects were dependent on the interplay between different substituents on the phenothiazine scaffold. nih.gov For example, the effect of modifying a substituent at one position (R2) was dependent on the length of a linker chain and the nature of another substituent (R1), highlighting a significant interaction between these structural features. nih.gov

These QSAR and cheminformatics studies are crucial for optimizing the phenothiazine scaffold, enabling the rational design of derivatives with enhanced potency and selectivity for a desired biological target.

| QSAR Model Application | Statistical Method | Key Findings & Descriptors | Statistical Significance |

| Antitubercular Agents | Partial Least Square Regression (PLS) | Activity correlates with slogp, SaaCHE index, and Chiv2. researchgate.net | r² = 0.9444, q² = 0.8454 researchgate.net |

| Antidepressant Agents | Multiple Linear Regression (MLR) | Correlated physicochemical parameters with immobility time in a forced swim test. ijcmas.com | Not explicitly stated in the abstract. |

| Anticancer Agents (Liver Cancer) | Statistical Analysis of Variance | Cytotoxicity depends on the interaction between R1 and R2 substitutions and linker length. nih.gov | p-value < 0.05 for substituent interactions. nih.gov |

Structure Activity Relationship Sar Studies of 10h Phenothiazine 2 Carboxamide Derivatives

Impact of Substitutions on the Phenothiazine (B1677639) Nitrogen at Position 10

The substitution at the nitrogen atom (N-10) of the phenothiazine ring is a critical determinant of the biological activity of 10H-phenothiazine-2-carboxamide derivatives. Historically, it has been reported that an unsubstituted N-10 position is often a prerequisite for potent antioxidant activity. nih.gov For instance, methylation of the N-10 nitrogen has been shown to significantly diminish the compound's efficacy as an antioxidant. nih.gov

However, recent research has unveiled a more nuanced understanding. The introduction of a carbonyl-containing substituent at the N-10 position, particularly a carboxamide group, can lead to highly potent inhibitors of lipid peroxidation. nih.gov This is a significant finding as it deviates from the earlier understanding and opens new avenues for designing potent antioxidants. For example, N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-10H-phenothiazine-10-carboxamide has demonstrated exceptionally high potency in protecting brain tissue from oxidative stress, being 30- to 100-fold more potent than the standard antioxidant, Trolox. nih.gov These N-10 carbonyl-substituted phenothiazines are particularly effective at inhibiting ferroptosis, a form of regulated cell death driven by lipid peroxidation. nih.gov

In the context of anticancer activity, substitutions at the N-10 position with acyl chlorides and subsequent reaction with various amines have yielded a diverse library of 10H-phenothiazine-10-carboxamides. nih.gov Studies on these derivatives have revealed that the nature of the substituent on the N-10 carboxamide can significantly influence their cytotoxic and cholinesterase modulatory activities. nih.gov The length of the linker chain between the N-10 position and an amine group has also been identified as a crucial factor, with a three-carbon bridge often being optimal for antipsychotic activity. youtube.com

The following table summarizes the impact of various N-10 substituents on the biological activity of phenothiazine derivatives:

| N-10 Substituent | Impact on Biological Activity | Reference |

| Unsubstituted (-H) | Potent antioxidant activity. | nih.gov |

| Methyl (-CH3) | Markedly less active as an antioxidant compared to the unsubstituted analog. | nih.gov |

| Carbonyl-containing groups (e.g., -CO-R) | Can lead to potent inhibitors of lipid peroxidation and ferroptosis. | nih.gov |

| Acyl chlorides followed by amine substitution | Creates a diverse range of compounds with varying cytotoxic and cholinesterase modulatory effects. | nih.gov |

Influence of Substituents at Position 2 and Other Ring Positions

Substituents on the phenothiazine ring system, particularly at position 2, play a pivotal role in modulating the biological profile of this compound derivatives. The electronic properties of these substituents can significantly alter the molecule's interaction with its biological targets.

Electron-withdrawing groups at the 2-position are generally associated with enhanced biological activity. youtube.com For instance, the presence of a chlorine atom (–Cl) or a trifluoromethyl group (–CF3) at this position has been shown to increase the antipsychotic and cytotoxic potential of phenothiazine derivatives. nih.govyoutube.com This is a well-established principle in the SAR of phenothiazines.

In a study focusing on the synthesis of novel 10H-phenothiazine derivatives for anticancer applications, various substitutions were made at the 2-position of the phenothiazine ring, which was then further derivatized at the N-10 position. nih.gov The results indicated that the interplay between the substituents at positions 2 and 10 is crucial for the resulting cytotoxic effects on different cancer cell lines. nih.gov

Furthermore, modifications to the 2-carboxamide (B11827560) moiety itself can have a profound impact on activity. The nature of the group attached to the carboxamide nitrogen can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for biological interactions. For example, a series of phenothiazine carboxylic acid derivatives with a 6-amino-pyrimidine-2,4(1H,3H)-dione moiety attached via a linker to a carboxylic acid group on the phenothiazine ring were synthesized and evaluated as histamine (B1213489) H1 receptor antagonists. nih.gov

The table below provides examples of the influence of substituents at position 2 on the bioactivity of phenothiazine derivatives:

| Position 2 Substituent | Impact on Biological Activity | Reference |

| Chlorine (–Cl) | Increased antipsychotic and cytotoxic activity. | nih.govyoutube.com |

| Trifluoromethyl (–CF3) | Enhanced antipsychotic and cytotoxic activity. | nih.govyoutube.com |

| Hydrogen (–H) | Generally less potent than derivatives with electron-withdrawing groups at this position. | youtube.com |

Conformational Effects and Steric Considerations in SAR

The three-dimensional conformation of this compound derivatives is a critical factor governing their interaction with biological macromolecules. The phenothiazine ring system is not planar but exists in a folded conformation, and the degree of this folding can be influenced by the nature and size of the substituents.

Steric hindrance, the effect of the size of substituent groups on the reactivity of a molecule, plays a significant role in the SAR of these compounds. For example, bulky substituents on the N-10 position or on the 2-carboxamide side chain can impose conformational restrictions, potentially leading to a more rigid structure. This rigidity can either enhance or diminish biological activity depending on the specific requirements of the biological target.

Studies on phenothiazine derivatives have shown that steric strain can induce planarization of the phenothiazine core, which in turn affects the molecule's photophysical properties. nih.gov While not directly focused on 2-carboxamide derivatives, this research highlights the importance of conformational flexibility.

In the design of novel inhibitors, computational methods such as 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking are often employed to understand the conformational requirements for binding to a specific target. niscpr.res.incapes.gov.br These studies can reveal the optimal spatial arrangement of different functional groups and the importance of steric factors in achieving high-affinity binding. For instance, molecular orbital calculations have been used to correlate the electronic structure and conformation of phenothiazine derivatives with their antipsychotic activity. niscpr.res.in

Design Principles for Modulating this compound Bioactivity

Based on the accumulated SAR data, several key design principles have emerged for modulating the bioactivity of this compound derivatives. These principles guide the strategic modification of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

One of the primary design strategies involves the introduction of specific substituents at key positions to target desired biological activities. As discussed earlier, electron-withdrawing groups at position 2 are a common feature in potent antipsychotic and cytotoxic phenothiazines. youtube.com The choice of substituent on the N-10 position is another critical design element, with N-10 carbonyl substitutions showing promise for developing potent antioxidants. nih.gov

The nature of the side chain at the 2-carboxamide position is another area of focus for medicinal chemists. By varying the groups attached to the carboxamide nitrogen, it is possible to fine-tune the compound's properties to improve its interaction with specific biological targets. This can involve the incorporation of different heterocyclic rings or functional groups that can participate in hydrogen bonding or other non-covalent interactions.

Furthermore, the concept of molecular hybridization, where the phenothiazine core is combined with other pharmacophores, is a promising strategy. This approach aims to create multifunctional molecules with enhanced or novel biological activities. For example, linking the phenothiazine scaffold to other bioactive moieties can lead to compounds with dual-acting properties.

Recent research has also highlighted the potential of phenothiazine derivatives in various therapeutic areas beyond their traditional use as antipsychotics, including as anticancer, antibacterial, and anti-inflammatory agents. nih.gov This expanding scope of biological activity provides a rich platform for the design and development of new this compound-based therapeutic agents. The synthesis of novel phenothiazines and their evaluation in various biological assays, including in vivo models, is crucial for identifying promising new drug candidates. nih.gov

Preclinical Pharmacological Research on 10h Phenothiazine 2 Carboxamide and Analogues

In Vitro Model Systems for Biological Activity Assessment

In vitro studies are fundamental in the early stages of drug discovery, providing initial insights into the biological and pharmacological activities of new chemical entities. For 10H-phenothiazine-2-carboxamide and its related compounds, a variety of cell-based and biochemical assays have been employed to elucidate their mechanisms of action and therapeutic potential.

Cell-Based Assays (e.g., Cancer Cell Lines, Microbial Cultures)

Phenothiazine (B1677639) derivatives have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines. Research has shown that modifications to the phenothiazine core structure, particularly at the N10 position and other locations, can yield compounds with potent anticancer effects. For instance, chalcone-based phenothiazines with a dodecyl group at the 10H-position were effective against MCF-7 breast cancer cells, with one derivative showing an IC₅₀ value of 12 µM. tandfonline.com Similarly, novel phenothiazine derivatives have been tested against malignant glioblastoma cells (U87 and U251), with one compound exhibiting IC₅₀ values of 5.12 µM and 9.29 µM, respectively. tandfonline.comtandfonline.com

The cytotoxic effects of these compounds extend to various other cancers, including liver, gastric, and pancreatic cancer. Nanosized thiazolyl-phenothiazine derivatives showed good inhibition of HepG2 liver cancer cells with an IC₅₀ of 6.91 µg/mL. tandfonline.com A separate study synthesized and screened 28 phenothiazine derivatives against Hep3B and SkHep1 liver cancer cell lines, identifying several potent compounds. nih.gov Furthermore, phenothiazine-based cyanoacrylamides reduced the viability of SW1990 and AsPC1 pancreatic cancer cells significantly. tandfonline.comtandfonline.com The versatility of this scaffold is highlighted by the broad range of cancer cell lines against which these analogues have shown activity. tandfonline.comtandfonline.comresearchgate.net

| Compound Class/Derivative | Cancer Cell Line | Finding/IC₅₀ Value |

| Chalcone-based phenothiazine (dodecyl at 10H) | MCF-7 (Breast) | IC₅₀ = 12 µM tandfonline.com |

| 10-((2-nitrophenyl)sulfonyl)-10H-phenothiazine | U87 (Glioblastoma) | IC₅₀ = 5.12 µM tandfonline.comtandfonline.com |

| 10-((2-nitrophenyl)sulfonyl)-10H-phenothiazine | U251 (Glioblastoma) | IC₅₀ = 9.29 µM tandfonline.comtandfonline.com |

| Thiazolyl-phenothiazine derivative | HepG2 (Liver) | IC₅₀ = 6.91 µg/mL tandfonline.com |

| Phenothiazine-cyanoacrylamide (hexyl at 10H) | SW1990 (Pancreatic) | Reduced cell viability to 13.3% tandfonline.comtandfonline.com |

| Phenothiazine-cyanoacrylamide (hexyl at 10H) | AsPC1 (Pancreatic) | Reduced cell viability to 25.32% tandfonline.comtandfonline.com |

| Phenothiazine-tetrahydropyrimidine carboxamide | AsPC1 (Pancreatic) | IC₅₀ = 15.7 µM tandfonline.com |

| Phenothiazine-tetrahydropyrimidine carboxamide | SW1990 (Pancreatic) | IC₅₀ = 22.8 µM tandfonline.com |

| N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide at 10H | MGC80-3 (Gastric) | IC₅₀ = 6.96 µM tandfonline.comtandfonline.com |

| N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide at 10H | BGC823 (Gastric) | IC₅₀ = 8.67 µM tandfonline.comtandfonline.com |

| N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide at 10H | SGC-7901 (Gastric) | IC₅₀ = 14.91 µM tandfonline.comtandfonline.com |

In addition to their anticancer properties, phenothiazine analogues have been investigated for their antimicrobial activity. Studies have shown that these compounds are effective against various strains of bacteria and fungi. nih.govresearchgate.netnih.gov For example, newly synthesized 1-nitro-10H-phenothiazine derivatives bearing sulfone or nucleoside moieties were screened in vitro and showed promising antimicrobial vitalities. nih.gov The antimicrobial potential of phenothiazines is significant, particularly in the context of rising antibiotic resistance, with research indicating activity against multidrug-resistant Mycobacterium tuberculosis (MDRTB) and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov Some phenothiazines, like chlorpromazine (B137089) and thioridazine (B1682328), have been shown to enhance the activity of conventional antibiotics. researchgate.net A series of novel benzimidazolyl-phenothiazine derivatives were also synthesized and evaluated, with several compounds showing good antimicrobial activity in disc-diffusion assays. researchgate.net

Enzymatic Inhibition Studies (e.g., Cholinesterases, Farnesyltransferase)

The biological activity of phenothiazine derivatives is often linked to their ability to inhibit specific enzymes. A key area of investigation has been their effect on cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the nervous system. nih.govresearchgate.netnih.gov Inhibition of these enzymes is a primary strategy for managing neurodegenerative diseases. Studies have demonstrated that phenothiazine derivatives can act as cholinesterase inhibitors. nih.govresearchgate.net For instance, phenothiazone and certain phenothiazine alkyl-sulphonium salts strongly inhibit horse serum cholinesterase. researchgate.net A study involving novel phenothiazine 10-carboxamides found that the most cytotoxic derivatives also interacted significantly with AChE and BChE proteins in molecular docking studies. nih.gov

Another important enzymatic target for anticancer drug development is farnesyltransferase. nih.gov This enzyme is crucial for the post-translational modification of the Ras protein, which is frequently mutated in human cancers. Inhibiting farnesyltransferase can disrupt Ras signaling pathways, thereby impeding cancer cell proliferation. A library of phenothiazine- and carbazole-cyanochalcones was designed and screened as dual inhibitors of human farnesyltransferase and tubulin polymerization. nih.gov This research identified 22 farnesyltransferase inhibitors, with one phenothiazine-chalcone demonstrating an excellent IC₅₀ value of 9 nM for human farnesyltransferase inhibition. nih.gov

Cellular Pathway Modulation Studies (e.g., PI3K/Akt/mTOR, MAPK/ERK1/2, p53, Ras, VEGF)

The anticancer effects of phenothiazine analogues are often mediated through their modulation of key cellular signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a central regulator of these processes and is frequently hyperactivated in cancer. nih.govfrontiersin.org This pathway plays a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govfrontiersin.orgsemanticscholar.org Activation of the PI3K/Akt pathway can increase the production of vascular endothelial growth factor (VEGF), a potent angiogenic stimulator, through both hypoxia-inducible factor 1 (HIF-1)-dependent and independent mechanisms. nih.govfrontiersin.org Research has shown that apigenin, a flavonoid, can inhibit HIF-1 and VEGF expression by targeting the PI3K/Akt/p70S6K1 pathway. researchgate.net While direct studies on this compound are specific, the broader class of phenothiazines is known to interfere with such pathways, suggesting a potential mechanism for their observed anticancer activity.

Furthermore, the tumor suppressor protein p53 is a critical component of the cellular defense against cancer. researchgate.net The HDM2 protein negatively regulates p53, and inhibiting this interaction is a valid anticancer strategy. Apigenin has been found to inhibit VEGF and HIF-1α expression through pathways involving HDM2 and p53. researchgate.net As mentioned, the inhibition of farnesyltransferase by phenothiazine derivatives directly implicates the Ras signaling pathway, a critical upstream regulator of both the PI3K/Akt and MAPK/ERK pathways. nih.gov

Studies on Oxidative Stress and Lipid Peroxidation Inhibition (e.g., Ferroptosis Models)

A significant body of research has focused on the antioxidant properties of phenothiazine derivatives and their ability to protect against cellular damage caused by oxidative stress. nih.govnih.gov Lipid peroxidation, a key process in oxidative damage, can trigger a form of regulated cell death known as ferroptosis. nih.govnih.gov This process is implicated in various neurodegenerative disorders. nih.gov

A study on N¹⁰-carbonyl-substituted phenothiazines identified them as potent inhibitors of lipid peroxidation. nih.govnih.gov One representative compound, N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-10H-phenothiazine-10-carboxamide (DT-PTZ-C), was found to be 30- to 100-fold more potent than the standard antioxidant Trolox in protecting organotypic hippocampal slice cultures from oxidative damage. nih.govnih.gov These findings suggest that such phenothiazine derivatives could have therapeutic potential in conditions associated with oxidative stress and ferroptosis. nih.govnih.gov

Fluorescent Probe Applications in Biological Studies

The unique electronic and optical properties of the phenothiazine scaffold have made it an attractive core structure for the development of fluorescent probes. bohrium.comnih.govmdpi.comnih.gov These probes are powerful tools for detecting and imaging various biologically important species in living systems with high sensitivity and selectivity. bohrium.comnih.govnih.gov

Phenothiazine-based fluorescent probes have been designed to detect a wide range of analytes, including:

Metal ions: (e.g., Pb²⁺, Hg²⁺, Cu²⁺, Zn²⁺, Fe³⁺) bohrium.com

Anions: (e.g., CN⁻, F⁻, I⁻) bohrium.com

Reactive Oxygen and Sulfur Species: (e.g., HOCl/ClO⁻, SO₂, H₂S) bohrium.com

Other small molecules: (e.g., hydrazine, phosgene) bohrium.com

The design of these probes often involves modifying the phenothiazine structure to create a specific recognition site for the target analyte. bohrium.com Upon binding, a change in the fluorescence properties of the probe (such as intensity or wavelength) allows for detection. bohrium.comnih.gov Some of these probes have been successfully applied for imaging in living cells, demonstrating their utility in biological research. bohrium.comnih.gov For example, one near-infrared fluorescent probe was developed for the highly selective detection of carboxylesterase 2 (CES2) and used for bioimaging in living cells and animals. researchgate.net

In Vivo Preclinical Models for Efficacy and Mechanism Investigations (Non-Human)

In one study, novel phenothiazine derivatives were screened for cytotoxicity in liver cancer cell lines, and subsequently, a highly cytotoxic compound was evaluated for toxicity and neuromodulatory activity in a zebrafish model. nih.gov The zebrafish model allows for the assessment of developmental toxicity and in vivo biological activity. The study found that the derivative modulated cholinesterase activity in vivo in a dose-dependent manner, highlighting a potential mechanism of action. nih.gov

The antitumor activity of phenothiazine derivatives has also been evaluated in mouse models. researchgate.netnih.gov In a study investigating PEGylated phenothiazine derivatives, the compounds were tested for their in vivo antitumor potential using a tumor growth test in BALB/c mice. nih.gov Both tested compounds caused a 92% inhibition of tumor growth, suggesting significant efficacy. nih.gov Another research effort evaluated a novel phenothiazine derivative in solid tumor-bearing mice. researchgate.net To assess its distribution, a radioiodinated version (¹³¹I-congener) of the compound was injected intravenously, showing good localization at the tumor site with rapid distribution and clearance from the blood. researchgate.net These in vivo studies are essential for bridging the gap between initial in vitro findings and potential clinical applications.

Animal Models for Neurodegenerative Disorders

The neuroprotective potential of the phenothiazine scaffold has been investigated in preclinical models of neurodegenerative diseases. While specific studies on this compound are not extensively documented in publicly available research, studies on closely related analogues provide significant insights.

One notable study focused on the effects of unsubstituted phenothiazine in a rotenone-induced rat model of Parkinson's disease. Rotenone is a neurotoxin that induces Parkinson's-like pathology by inhibiting mitochondrial complex I. In this model, long-term treatment with phenothiazine demonstrated a protective effect on the nigrostriatal dopamine (B1211576) system. gov.bc.ca The treatment led to an improvement in animal weight, a higher survival rate, and amelioration of behavioral deficits in the rotenone-lesioned rats. gov.bc.ca Furthermore, phenothiazine treatment protected the dopamine content and the density of dopaminergic fibers in the striatum, and preserved dopaminergic neurons in the substantia nigra from the toxic effects of rotenone. gov.bc.ca

In the context of Alzheimer's disease, computational studies have explored phenothiazine derivatives as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the disease's pathology. tandfonline.com These in silico studies provide a rationale for the potential therapeutic use of phenothiazine analogues in Alzheimer's disease, suggesting that they may act as effective anti-Alzheimer's agents by impeding the action of acetylcholinesterase. tandfonline.com While these are not in vivo animal model studies, they lay the groundwork for future preclinical testing.

Animal Models for Infectious Diseases

The broad-spectrum antimicrobial and antiviral activities of phenothiazine derivatives have been a subject of interest in preclinical research. Although direct evidence for this compound in animal models of infectious diseases is limited, research on related compounds highlights the potential of this chemical class.

Phenothiazines have been evaluated in animal models for primary amoebic meningoencephalitis (PAM), a rare and devastating brain infection caused by Naegleria fowleri. nih.gov These in vivo studies, alongside in vitro testing, suggest a potential therapeutic avenue for this otherwise fatal disease. nih.gov

In the realm of virology, a study on N-phenethylphenazine-1-carboxamide, a compound with a related heterocyclic system, demonstrated inhibitory activity against the Infectious Bronchitis Virus (IBV) in a chicken embryo model. nih.govresearchgate.net This suggests that carboxamide derivatives of heterocyclic scaffolds, including phenothiazines, could be promising candidates for antiviral drug development. Furthermore, several FDA-approved phenothiazine antipsychotics have shown in vitro activity against various coronaviruses, including SARS-CoV-2, prompting calls for further in vivo studies. nih.gov

Animal Models for Oncological Research

The application of phenothiazine analogues in oncology has been explored in various preclinical animal models, demonstrating their potential as anticancer agents.

A significant study involved the synthesis of novel phenothiazine-10-carboxamides and their evaluation in a zebrafish model. researchgate.net Zebrafish are a well-established in vivo model for screening the cytotoxic effects of drugs during embryonic and larval development. researchgate.net In this research, several novel phenothiazine-10-carboxamide (B14158894) derivatives were identified that exhibited high cytotoxicity in liver cancer cell lines while demonstrating low toxicity in the developing zebrafish. researchgate.net This indicates a favorable therapeutic window for these compounds.

Another area of investigation has been the use of radiolabeled phenothiazine conjugates for in vivo evaluation. epa.gov A study reported the injection of a ¹³¹I-labeled phenothiazine conjugate into mice bearing Ehrlich solid tumors. The results showed good localization of the compound at the tumor site, suggesting its potential for targeted cancer therapy or as a diagnostic agent. epa.gov

| Compound/Analogue | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Novel Phenothiazine-10-carboxamides | Zebrafish | High cytotoxicity in liver cancer cells with low in vivo toxicity. | researchgate.net |

| ¹³¹I-labeled Phenothiazine Conjugate | Mice with Ehrlich solid tumor | Good localization at the tumor site. | epa.gov |

| PEGylated Phenothiazine Derivatives | Mice with experimental tumors | Enhanced cytotoxicity against tumor cells and reduced overall toxicity. | rsc.org |

| CWHM-974 | Preclinical animal models of cancer | Demonstrated anti-cancer efficacy with reduced neurological side effects. | researchgate.net |

Mechanistic Elucidation of Biological Actions in Preclinical Contexts

Understanding the molecular mechanisms by which a compound exerts its biological effects is a critical aspect of preclinical research. For this compound and its analogues, these investigations have focused on their interactions with key biological macromolecules, their behavior within cells, and their influence on cellular signaling pathways.

Interaction with Biological Macromolecules (DNA, Proteins)

Phenothiazine derivatives have been shown to interact with a variety of crucial biological macromolecules, which likely underlies their diverse pharmacological effects.

In the context of cancer, phenothiazines have been found to interact with the anti-apoptotic protein BCL-2. sigmaaldrich.com This interaction is significant as the evasion of apoptosis is a hallmark of cancer. By binding to BCL-2, phenothiazines may disrupt its function and promote cancer cell death. sigmaaldrich.com Another protein target identified for phenothiazine derivatives is the UHM (U2AF homology motif) domain of spliceosome proteins, which are essential for pre-mRNA splicing. nih.gov Inhibition of this interaction can disrupt the proper processing of genetic information, a process that is often dysregulated in cancer. Furthermore, some phenothiazine-based benzhydroxamic acids have been developed as selective inhibitors of histone deacetylase 6 (HDAC6), an enzyme involved in regulating gene expression and protein function. nih.gov

The interaction of phenothiazines with DNA has also been explored. A quantum chemistry study of phenothiazine's reactivity with free radicals suggests that it can act as an antioxidant in aqueous environments but may become a pro-oxidant in lipid media, potentially leading to the formation of radicals that can damage biological systems, including DNA. epa.gov In a study on bacteria, the phenothiazine derivative chlorpromazine was shown to cause DNA damage. sigmaaldrich.com

| Macromolecule | Phenothiazine Analogue/Class | Nature of Interaction | Potential Consequence | Reference |

|---|---|---|---|---|

| BCL-2 Protein | Phenothiazines | Binding to the protein | Induction of apoptosis | sigmaaldrich.com |

| UHM Domain of Spliceosome Proteins | Phenothiazine derivatives | Binding to the UHM domain | Modulation of spliceosome assembly | nih.gov |

| Histone Deacetylase 6 (HDAC6) | Phenothiazine-based benzhydroxamic acids | Inhibition of enzyme activity | Alteration of protein acetylation and gene expression | nih.gov |

| DNA | Chlorpromazine (in bacteria) | Induction of DNA damage | Antibacterial effect | sigmaaldrich.com |

Cellular Uptake and Localization Studies

The efficacy of a drug is highly dependent on its ability to reach its target site within the body. Studies on phenothiazine derivatives have provided insights into their cellular uptake and distribution.

A notable characteristic of many phenothiazine derivatives is their ability to cross the blood-brain barrier, which allows them to accumulate in the brain. ontosight.ai This property is crucial for their use as antipsychotic agents and for their potential application in treating neurodegenerative diseases. Furthermore, selective accumulation of phenothiazine derivatives has been observed in certain tissues, such as melanoma tumors, which could be exploited for targeted cancer therapy. ontosight.ai

The cellular uptake of phenothiazine derivatives has been linked to their physicochemical properties, particularly their lipophilicity. More lipophilic compounds tend to accumulate more readily in the cell membranes of microorganisms like mycobacteria. The use of radiolabeled phenothiazine conjugates has been instrumental in visualizing their distribution and localization in vivo, confirming their accumulation in tumor tissues. epa.gov Methylene (B1212753) blue, a diaminophenothiazine, is known to be highly soluble in both water and organic solvents, enabling it to freely enter cells and localize within various organelles, including the mitochondria, lysosomes, and nucleus. ontosight.ai

Modulation of Receptor and Ion Channel Activity

A primary mechanism of action for many phenothiazine derivatives, particularly those used in psychiatry, is the modulation of neurotransmitter receptors.

Phenothiazines are well-established antagonists of the dopamine D2 receptor. This blockade of dopamine signaling in the brain is believed to be the basis for their antipsychotic effects. In addition to dopamine receptors, phenothiazines also exhibit binding activity at other receptors, including α1-adrenergic, muscarinic M1, and histaminergic H1 receptors, which contributes to their broad pharmacological profile and some of their side effects.

Beyond receptor modulation, phenothiazines have been shown to affect the activity of ion channels. They can modulate calcium channels, which are critical for a wide range of cellular processes, including neurotransmission and muscle contraction. The study on novel phenothiazine-10-carboxamides in zebrafish also identified cholinesterases as a common target, indicating that these compounds can modulate cholinergic signaling. researchgate.net

| Target | Phenothiazine Analogue/Class | Effect | Reference |

|---|---|---|---|

| Dopamine D2 Receptor | Phenothiazines | Antagonism | |

| α1-Adrenergic Receptor | Phenothiazines | Blockade | |

| Muscarinic M1 Receptor | Phenothiazines | Blockade | |

| Histaminergic H1 Receptor | Phenothiazines | Blockade | |

| Calcium Channels | Phenothiazines | Modulation | |

| Cholinesterases | Novel Phenothiazine-10-carboxamides | Modulation | researchgate.net |

Induction of Programmed Cell Death (e.g., Apoptosis, Ferroptosis, Lysosomal Cell Death)

Preclinical research has extensively investigated the capacity of phenothiazine derivatives to induce various forms of programmed cell death in cancer cells. These studies highlight the multi-faceted mechanisms through which these compounds can trigger cellular demise, including apoptosis, ferroptosis, and lysosomal cell death.

Apoptosis

Phenothiazine analogues have been shown to initiate apoptosis through diverse molecular pathways. Their pro-apoptotic activity often involves the modulation of key regulatory proteins and signaling cascades that control cell survival and death.

Studies have demonstrated that phenothiazines can trigger apoptosis by inhibiting critical cell survival pathways such as the Akt/mTOR pathway, leading to a reduction in cell proliferation frontiersin.org. Another mechanism involves the interaction with K-RAS, causing its dissociation from the plasma membrane and subsequent accumulation in the cytosol, which can lead to cell cycle arrest and apoptosis frontiersin.org.

Furthermore, some phenothiazine derivatives have been found to directly target the anti-apoptotic protein BCL-2. Computational simulations suggest that compounds like thioridazine and trifluoperazine (B1681574) can compete with pro-apoptotic proteins for the binding site on BCL-2, potentially inhibiting its function and promoting cell death frontiersin.org. This interaction may help explain the apoptosis-inducing effect of these compounds in tumor cells frontiersin.org.

The synthesis of novel phenothiazine conjugates has yielded compounds with potent apoptosis-inducing capabilities. In one study, newly designed phenothiazine derivatives were evaluated for their ability to inhibit proliferation in a panel of 60 cancer cell lines nih.gov. The most promising compounds were found to induce both early apoptosis and, in some cases, cellular necrosis nih.govresearchgate.net. Mechanistic investigations revealed that these compounds could up-regulate the expression of pro-apoptotic genes like Caspase-3, Caspase-9, and Bax, while down-regulating the anti-apoptotic gene Bcl-2, indicating the activation of both intrinsic and extrinsic apoptotic pathways nih.gov. These selected compounds also induced cell cycle arrest, primarily at the G0-G1 or G2/M phases nih.govresearchgate.net.

The table below summarizes the apoptotic effects of selected phenothiazine analogues from preclinical studies.

| Compound/Analogue | Cell Line(s) | Key Apoptotic Effects | Reference(s) |

| Phenothiazine Analogues | General Cancer Cells | Inhibition of Akt/mTOR pathway; Dissociation of K-RAS from plasma membrane. | frontiersin.org |

| Thioridazine, Trifluoperazine | In silico (BCL-2 protein) | Competitively bind to the BCL-2 protein, potentially inhibiting its anti-apoptotic function. | frontiersin.org |

| Novel Phenothiazine Conjugates (e.g., 4b, 6e) | HCT-116 (Colon), MDA-MB231 (Breast) | Induced early apoptosis and necrosis; Up-regulated Casp-3, Casp-9, Bax; Down-regulated Bcl-2; Caused cell cycle arrest at G0-G1 or G2/M phase. | nih.govresearchgate.net |

| Trifluoperazine (TFP) (co-treatment) | Human NSCLC cells | Enhanced chemotherapy-induced apoptosis via caspase-dependent and -independent pathways. | nih.gov |

Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Phenothiazine and its analogues have emerged as significant modulators of this pathway, with many derivatives acting as potent inhibitors of ferroptosis.

Research has shown that the core tricyclic structure of phenothiazine, with its redox properties, is crucial for its ability to prevent lipid peroxidation, a key feature of ferroptosis nih.gov. A series of synthesized lipophilic phenothiazine analogues demonstrated a potent ability to inhibit ferroptosis induced by agents like erastin (B1684096) and RSL3 nih.govacs.org. These analogues function primarily as lipid peroxyl radical scavengers nih.gov. The most effective of these new compounds showed potency equivalent to or greater than well-known ferroptosis inhibitors such as ferrostatin-1 (Fer-1) and liproxstatin-1 (B1674854) (Lip-1) nih.govacs.org.

In a study focusing on Friedreich's ataxia (FRDA), a disease model relevant to ferroptosis, methylene blue (MB) and methylene violet (MV) analogues, which share structural similarities with phenothiazines, were tested. The MV analogues, in particular, showed superior potency in blocking RSL3-induced lipid peroxidation in FRDA lymphocytes, with EC50 values in the low nanomolar range nih.gov.

Further studies led to the discovery of 2-vinyl-10H-phenothiazine derivatives as a new class of ferroptosis inhibitors nih.gov. In a separate investigation, a novel phenothiazine derivative, 2-(1-(4-(4-methylpiperazin-1-yl)phenyl)ethyl)-10H-phenothiazine (compound-51), was identified as a potent anti-ferroptosis agent. In a rat model of intracerebral hemorrhage, where ferroptosis plays a significant role, this compound was shown to increase cell viability, raise levels of the key anti-ferroptotic enzyme GPX4, and reduce lipid peroxidation nih.gov.

The table below details the anti-ferroptotic activity of various phenothiazine analogues.

| Compound/Analogue | Model System | Key Anti-Ferroptotic Effects | Reference(s) |

| Lipophilic Phenothiazine Analogues (1b-5b) | FRDA Lymphocytes | Potently inhibited erastin- and RSL3-induced ferroptosis; Acted as lipid peroxyl radical scavengers. | nih.govacs.org |

| Methylene Violet (MV) Analogues | FRDA Lymphocytes | More effective than parent compounds in quenching RSL3-induced lipid peroxidation (low nM EC50 values). | nih.gov |

| 2-vinyl-10H-phenothiazine derivatives | In vitro | Identified as a new class of ferroptosis inhibitors. | nih.gov |

| Compound-51 | Rat model of ICH; In vitro | Increased cell viability and GPX4 levels; Reduced lipid peroxidation; Alleviated neurological impairments. | nih.gov |

Lysosomal Cell Death

Phenothiazines can induce a form of programmed cell death mediated by the disruption of lysosomes. This mechanism is particularly effective in certain cancer types that exhibit a heightened sensitivity to lysosomal destabilization.

Studies have revealed that phenothiazines can induce cell death preferentially in small cell lung carcinoma (SCLC) cells compared to non-small cell lung carcinoma (NSCLC) cells nih.gov. This sensitivity is not correlated with apoptosis induction but rather with phenothiazine-induced lysosomal dysfunction nih.gov. SCLC cells appear to have an intrinsically lower buffering capacity against disruptions to lysosomal homeostasis, making them more susceptible nih.govresearchgate.net. The cytotoxic effect is linked to a significant and persistent neutralization of lysosomal pH nih.gov.

The process, known as lysosomal membrane permeabilization (LMP), involves the release of cathepsins and other hydrolases from the lysosomal lumen into the cytosol, which can trigger cell death cascades mdpi.comd-nb.infouni-konstanz.de. Phenothiazines like trifluoperazine (TFP) have been shown to induce LMP frontiersin.org. This can be exacerbated by an increase in reactive oxygen species (ROS), which can further damage the lysosomal membrane nih.gov. In human lung cancer cells co-treated with chemotherapy, TFP enhanced ROS production, LMP, and the expansion of acidic lysosomal compartments, leading to cell death that shared features with apoptosis but was critically dependent on lysosomal disruption nih.govresearchgate.net. Preventing the accumulation of TFP within lysosomes significantly reduced its cytotoxic impact, confirming the central role of this organelle nih.gov.

The table below outlines the research findings on phenothiazine-induced lysosomal cell death.

| Compound/Analogue | Cell Line(s) | Key Lysosomal Cell Death Effects | Reference(s) |

| Phenothiazines (general) | SCLC vs. NSCLC | Preferential cytotoxicity in SCLC due to lysosomal dysfunction and lower lysosomal buffering capacity. | nih.govresearchgate.net |

| Trifluoperazine (TFP) | General Cancer Cells | Induces lysosomal membrane permeabilization (LMP). | frontiersin.org |

| Trifluoperazine (TFP) (co-treatment) | U1810 (NSCLC) | Synergistically augmented ROS production, leading to LMP, vacuolation, and cell death. | nih.gov |

Advanced Analytical Methodologies for 10h Phenothiazine 2 Carboxamide Research

Chromatographic Techniques for Separation and Purification

Chromatography is an indispensable tool in the analysis of "10H-phenothiazine-2-carboxamide," enabling the separation of the compound from complex mixtures, such as reaction media or biological matrices. The choice of chromatographic technique depends on the volatility and polarity of the compound and its derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of "this compound" due to its high resolution and applicability to a wide range of non-volatile and thermally sensitive compounds. In a typical HPLC setup, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the analyte between the two phases.

For "this compound," reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. The elution order is determined by the polarity of the analytes, with more polar compounds eluting earlier.

Illustrative HPLC Parameters for this compound Analysis:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

These parameters provide a starting point for method development, and optimization is often necessary to achieve the desired separation from impurities or metabolites.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While "this compound" itself has a relatively high molecular weight and may require derivatization to increase its volatility, GC can be particularly useful for the analysis of certain smaller, more volatile precursors or degradation products.

In GC, an inert gas (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation occurs based on the differential partitioning of the analytes between the gas and stationary phases. The choice of column (e.g., polar or nonpolar) is critical for achieving the desired separation. For phenothiazine-related compounds, columns with a mid-polar stationary phase are often suitable.

Representative GC Parameters for Analysis of Related Volatile Compounds:

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 150 °C (hold 1 min), then ramp to 300 °C at 10 °C/min (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 310 °C |

Mass Spectrometry for Metabolite Identification and Quantification

Mass Spectrometry (MS) is a pivotal technique in the study of "this compound," offering unparalleled sensitivity and specificity for the identification and quantification of the parent compound and its metabolites. nih.gov MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about their molecular weight and elemental composition. When coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS), it becomes a formidable tool for analyzing complex mixtures.

The identification of metabolites is a critical aspect of drug discovery and development. ijpras.com Metabolism of "this compound" can lead to various structural modifications, such as hydroxylation, N-dealkylation, or sulfoxidation. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the determination of elemental formulas for both the parent drug and its metabolites. ijpras.com

Tandem mass spectrometry (MS/MS or MSn) is another powerful approach where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. ijpras.com This provides structural information that is crucial for the definitive identification of metabolites. The fragmentation patterns of the metabolites can be compared to that of the parent compound to elucidate the site of metabolic modification.

Common Metabolic Transformations of Phenothiazine-like Scaffolds Detected by Mass Spectrometry:

| Metabolic Reaction | Mass Shift (Da) |

| Hydroxylation | +16 |

| N-Oxidation | +16 |

| Sulfoxidation | +16 |

| Dehydrogenation | -2 |

| Glucuronidation | +176 |

| Sulfation | +80 |

Advanced Spectroscopic Probes for Real-Time Analysis

The development of advanced spectroscopic probes allows for the real-time analysis of "this compound" and its interactions with biological systems. These probes are designed to exhibit a change in their spectroscopic properties (e.g., fluorescence or absorbance) upon binding to a target or in response to a specific environmental change.

Phenothiazines, as a class of compounds, are known for their reversible oxidative properties which can lead to the formation of colored radical cations, making them attractive as spectroscopic probes. nih.gov While specific probes based on the "this compound" scaffold are a subject of ongoing research, the core phenothiazine (B1677639) structure provides a versatile platform for the design of fluorescent sensors.

Future Directions and Emerging Research Avenues for 10h Phenothiazine 2 Carboxamide

Exploration of Novel Therapeutic Targets and Preclinical Indications

While historically known for their use as antipsychotics, phenothiazine (B1677639) derivatives are being actively investigated for a range of new therapeutic applications. The core structure is a privileged scaffold for developing agents against complex diseases.

Oncology: Phenothiazine-based compounds have demonstrated significant potential as anticancer agents. Research indicates their antiproliferative effects stem from various mechanisms, including the induction of apoptosis, modulation of autophagy, and halting the cell cycle. nih.gov For instance, certain phenothiazine-dithiocarbamate hybrids have been shown to arrest the cell cycle at the G1 phase in prostate cancer cells. Future work will likely focus on identifying specific cancer cell lines and tumor types that are particularly susceptible to 10H-phenothiazine-2-carboxamide derivatives and elucidating their precise molecular targets within oncogenic signaling pathways.

Neurodegenerative Diseases: Beyond their traditional use in psychiatry, phenothiazines are being repurposed and redesigned for other neurological conditions. As modulators of neurotransmitter activities, including cholinergic signaling, they are being explored as potential treatments for Alzheimer's disease. nih.gov The focus is on developing derivatives that can inhibit cholinesterases, key enzymes in the progression of Alzheimer's, while also possessing antioxidant properties to combat oxidative stress in the brain.